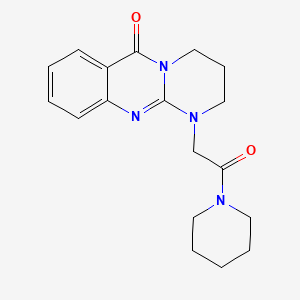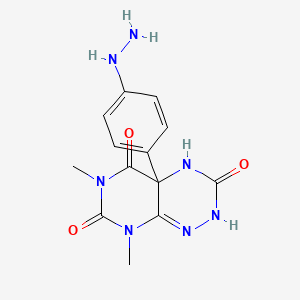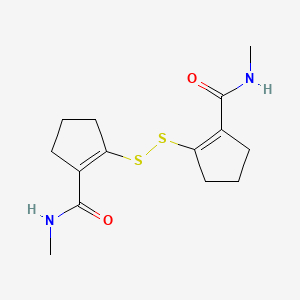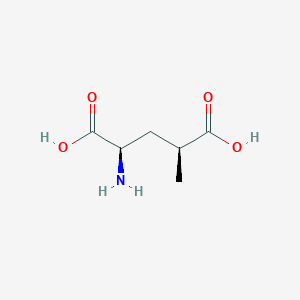
D-Glutamic acid, 4-methyl-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glutamic acid, 4-methyl-, (4S)- is a derivative of glutamic acid, a non-essential amino acid involved in various metabolic pathways. This compound is characterized by the presence of a methyl group at the fourth position, which significantly influences its chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamic acid, 4-methyl-, (4S)- can be achieved through several methods. One notable approach involves the use of Evans asymmetric alkylation to establish the stereochemistry of the 4-methyl group. This method provides high stereoselectivity and is suitable for gram-scale production . Another method involves the intramolecular radical cyclization approach, which has been used to synthesize Boc-protected 4-methylproline carboxylates .
Industrial Production Methods: Industrial production of D-Glutamic acid, 4-methyl-, (4S)- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: D-Glutamic acid, 4-methyl-, (4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the methyl group and the stereochemistry of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of D-Glutamic acid, 4-methyl-, (4S)- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-Glutamic acid, 4-methyl-, (4S)- can yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
D-Glutamic acid, 4-methyl-, (4S)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying amino acid metabolism and enzyme interactions. In medicine, it has potential therapeutic applications due to its ability to modify glutamine and glutamic acid behavior in cancer cells . Additionally, it is used in the industry for the production of pharmaceuticals and other bioactive compounds .
Wirkmechanismus
The mechanism of action of D-Glutamic acid, 4-methyl-, (4S)- involves its interaction with specific molecular targets and pathways. It primarily acts on glutamate receptors, including ionotropic and metabotropic receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes . The compound’s effects are also mediated through its ability to inhibit enzymes such as glutamate racemase .
Vergleich Mit ähnlichen Verbindungen
D-Glutamic acid, 4-methyl-, (4S)- can be compared with other similar compounds, such as L-Glutamic acid, L-Aspartic acid, and 4-methylproline derivatives. These compounds share structural similarities but differ in their stereochemistry and functional groups, which influence their chemical properties and biological activities . For instance, L-Glutamic acid and L-Aspartic acid are excitatory neurotransmitters in the central nervous system, while 4-methylproline derivatives have applications in the synthesis of bioactive peptides .
Similar Compounds
- L-Glutamic acid
- L-Aspartic acid
- 4-methylproline derivatives
- Homoibotenic acid
- 4-methyl-homoibotenic acid
Eigenschaften
CAS-Nummer |
97550-62-4 |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2R,4S)-2-amino-4-methylpentanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m0/s1 |
InChI-Schlüssel |
KRKRAOXTGDJWNI-IUYQGCFVSA-N |
Isomerische SMILES |
C[C@@H](C[C@H](C(=O)O)N)C(=O)O |
Kanonische SMILES |
CC(CC(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


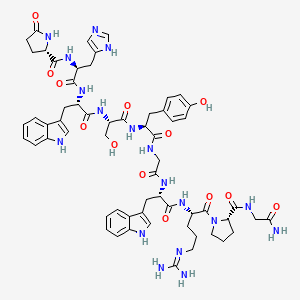
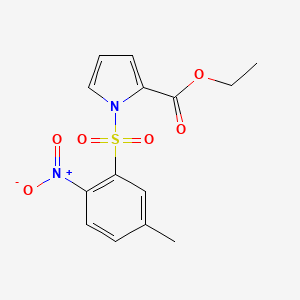
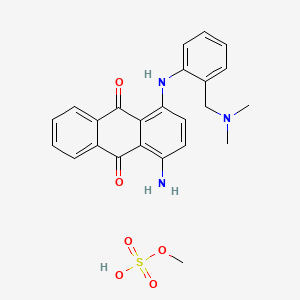
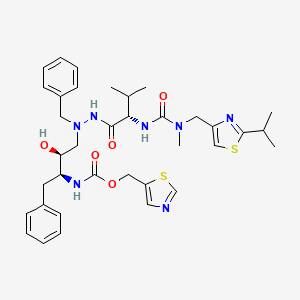
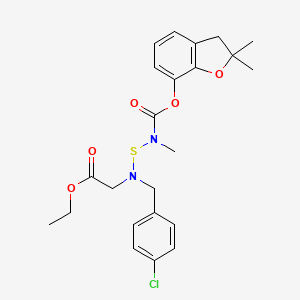
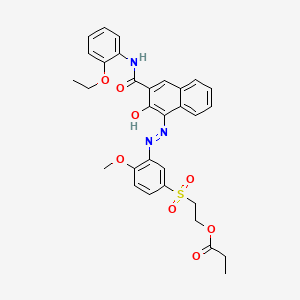
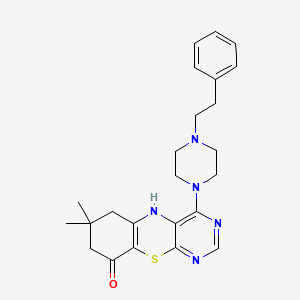
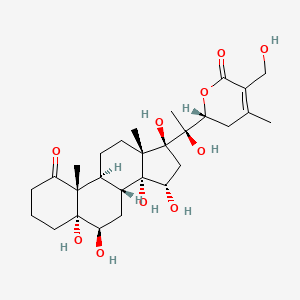
![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)
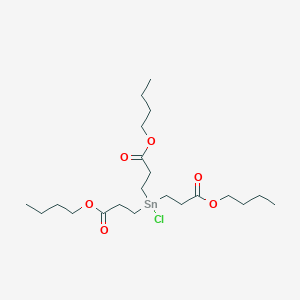
![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)
